4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester
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Overview
Description
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester is a chemical compound that combines the structural features of morpholine, carbodithioic acid, and isonicotinamide
Preparation Methods
The synthesis of 4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester typically involves the reaction of morpholine with carbon disulfide to form morpholinecarbodithioic acid. This intermediate is then reacted with isonicotinamidomethyl chloride under appropriate conditions to yield the final ester product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond .
Chemical Reactions Analysis
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Morpholinecarbodithioic acid, isonicotinamidomethyl ester can be compared with other similar compounds, such as:
Morpholinecarbodithioic acid: Shares the morpholine and carbodithioic acid moieties but lacks the isonicotinamide group.
Isonicotinamide derivatives: Compounds that contain the isonicotinamide group but differ in other structural features.
Properties
CAS No. |
38221-51-1 |
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Molecular Formula |
C12H15N3O2S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(pyridine-4-carbonylamino)methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C12H15N3O2S2/c16-11(10-1-3-13-4-2-10)14-9-19-12(18)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) |
InChI Key |
XJHUCSFZHYDJRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)SCNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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